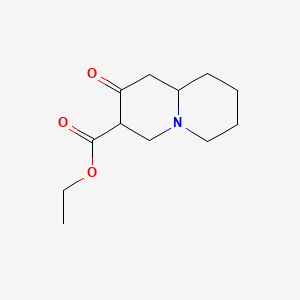

2-(4-(异丙基磺酰基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “[4-(Isopropylsulfonyl)phenyl]methylene diacetate”, the molecular formula is C14H18O6S, with an average mass of 314.354 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, “[4-(Isopropylsulfonyl)phenyl]methylene diacetate”, the density is 1.2±0.1 g/cm3, boiling point is 457.4±45.0 °C at 760 mmHg, and it has a molar refractivity of 76.3±0.4 cm3 .科学研究应用

Drug Delivery Systems

This compound is utilized in the creation of drug delivery systems . Its boronic acid moiety can be used to construct reactive oxygen species (ROS)-responsive drug delivery systems . For example, it can be modified structurally to form nanoparticles that release therapeutic agents in response to ROS, which is particularly useful in treating diseases characterized by oxidative stress, such as periodontitis .

Agricultural Synergism

In agriculture, the compound’s surfactant properties can enhance the effectiveness of pesticides and herbicides. It can improve the wettability and permeability of agricultural chemicals, allowing for better distribution and absorption, leading to increased efficacy at lower doses .

Enhanced Oil Recovery

The surfactant nature of this compound also finds application in enhanced oil recovery . It can alter the wettability of reservoir rocks, reduce surface tension, and improve the displacement of oil from the reservoir, thereby increasing the amount of recoverable oil .

Foam Fire-Fighting

In firefighting, the compound can be used to create foam formulations that are more effective at smothering fires. Its ability to produce stable foams can improve fire suppression capabilities, especially in oil and chemical fires .

Drug Synthesis

The boronic acid group of this compound is a key component in the synthesis of various drugs. It can act as a building block for synthesizing therapeutic agents targeting diseases like cancer, diabetes, and inflammation .

Sensing Devices

This compound is instrumental in the development of sensing devices . It can be used to synthesize materials that are sensitive to the presence of nitroaromatic explosives, which are useful in security screenings and environmental monitoring .

Mineral Flotation

In the mining industry, the surfactant properties of this compound can be applied to mineral flotation processes . It can help in the separation of minerals from ores by enhancing the hydrophobic properties of target minerals, making them more amenable to flotation .

Antibacterial Applications

Lastly, the compound’s surfactant characteristics can be leveraged for antibacterial applications . It can be incorporated into formulations that disrupt bacterial membranes or inhibit biofilm formation, which is crucial in healthcare and sanitation .

安全和危害

作用机制

Target of Action

The compound, also known as 4-isopropylsulfonylphenylboronic acid, pinacol ester, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is a significant biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound’s stability and readiness for preparation contribute to its effective use in biochemical reactions .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is a critical step in various synthetic processes, particularly in the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can impact the effectiveness of the compound . Additionally, the presence of a suitable catalyst, typically palladium, is essential for the compound to perform its role .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-12(8-10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBDNARNSLCEFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682206 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1256359-13-3 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)

![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)

![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)